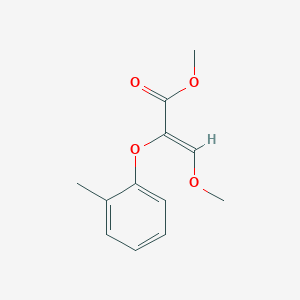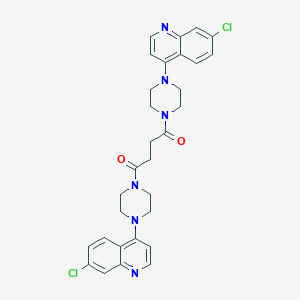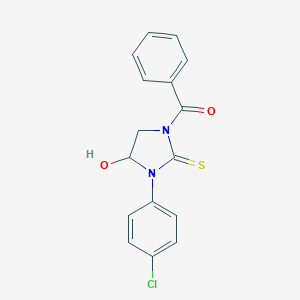amino]benzamide](/img/structure/B305153.png)
N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound, also known as KD5170, has been studied extensively for its mechanism of action and its biochemical and physiological effects. In
作用機序
The mechanism of action of N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide involves the inhibition of the heat shock protein 90 (Hsp90) chaperone complex. Hsp90 is a molecular chaperone that is essential for the proper folding and stabilization of a variety of client proteins, including oncogenic proteins. N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide binds to the ATP-binding site of Hsp90, thereby inhibiting its chaperone activity and leading to the degradation of its client proteins.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits the activity of Hsp90. Additionally, N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
実験室実験の利点と制限
One of the advantages of N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide for lab experiments is its potent anti-tumor activity against a variety of cancer cell lines. Additionally, N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide has been shown to be selective for cancer cells, with minimal toxicity to normal cells. However, one of the limitations of N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide. One area of interest is the development of more soluble analogs of N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide, which may improve its pharmacokinetic properties and increase its efficacy in vivo. Additionally, further studies are needed to explore the potential of N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide as an anti-metastatic agent and to investigate its potential applications in combination with other anti-cancer agents. Finally, the mechanism of action of N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide is still not fully understood, and further studies are needed to elucidate its interactions with the Hsp90 chaperone complex.
合成法
The synthesis of N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide involves several steps, including the preparation of the starting materials and the reaction conditions. The starting materials for the synthesis of N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide are 2-chloroaniline, 3,4-dimethoxybenzaldehyde, and methylsulfonyl chloride. The reaction conditions involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction is carried out under reflux for several hours, followed by purification using column chromatography.
科学的研究の応用
N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide has been studied extensively for its potential applications in medical research, particularly in cancer treatment. Studies have shown that N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide has potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death.
特性
製品名 |
N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide |
|---|---|
分子式 |
C22H21ClN2O5S |
分子量 |
460.9 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]benzamide |
InChI |
InChI=1S/C22H21ClN2O5S/c1-25(31(27,28)17-12-13-20(29-2)21(14-17)30-3)16-10-8-15(9-11-16)22(26)24-19-7-5-4-6-18(19)23/h4-14H,1-3H3,(H,24,26) |
InChIキー |
MXGTWQQSYWTDLU-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
正規SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-{2-[(3-chloro-4-cyano-5-isothiazolyl)oxy]phenyl}-3-methoxyacrylate](/img/structure/B305070.png)
![Ethyl3-[2-(2,4-dichlorophenoxy)ethoxy]-2-phenylacrylate](/img/structure/B305073.png)

![Methyl 3-[2-(4-chlorophenoxy)ethoxy]-2-phenylacrylate](/img/structure/B305077.png)
![N-(7-chloro-4-quinolinyl)-N-(3-{4-[6-(4-{3-[(7-chloro-4-quinolinyl)amino]propyl}-1-piperazinyl)hexyl]-1-piperazinyl}propyl)amine](/img/structure/B305082.png)
![7-Chloro-4-[4-(2-chloroethyl)-1-piperazinyl]quinoline](/img/structure/B305083.png)
![1,3-Bis[4-[(4-nitrophenyl)methyl]piperazin-1-yl]propan-2-ol](/img/structure/B305084.png)

![1,3-Bis[4-(7-iodoquinolin-4-yl)piperazin-1-yl]propan-2-ol](/img/structure/B305087.png)




